Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)

(2H-1,3-Benzodioxol-5-yl)boronic acid is a boronic acid derivative featuring a benzodioxole functional group, commonly employed as a versatile building block in Suzuki-Miyaura cross-coupling reactions. Its stable boronic acid moiety facilitates efficient carbon-carbon bond formation, making it valuable in pharmaceutical and agrochemical synthesis. The benzodioxole ring enhances electron density, improving reactivity in palladium-catalyzed transformations. This compound exhibits good solubility in common organic solvents, ensuring compatibility with diverse reaction conditions. Its high purity and consistent performance make it a reliable reagent for constructing complex molecular architectures. Proper handling under inert conditions is recommended to maintain stability. Applications include the synthesis of bioactive compounds and functional materials.
(2H-1,3-benzodioxol-5-yl)boronic acid structure
94839-07-3 structure
Product name:(2H-1,3-benzodioxol-5-yl)boronic acid
CAS No:94839-07-3
MF:C7H7BO4
MW:165.939082384109
MDL:MFCD01009695
CID:61751
PubChem ID:2734371

(2H-1,3-benzodioxol-5-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • Benzo[d][1,3]dioxol-5-ylboronic acid
    • 3,4-Methylenedioxyphenylboronic acid
    • 3,4-(Methylenedioxy)benzeneboronic acid
    • 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
    • 1,3-Benzodioxol-5-ylboronic acid
    • 3,4-(Methylenedioxy)phenylboronic acid
    • 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
    • 1,3-Benzodioxole-5-boronic acid
    • 3,4
    • 3,4-Methylenedioxybenzeneboronic acid
    • BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
    • Methylcyclopentadiene diMer
    • 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
    • 3,4-Methylenedioxyphenyl boronic acid
    • Boronic acid, 1,3-benzodioxol-5-yl-
    • (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
    • 5-benzo[d][1,3]dioxole boronic acid
    • (3,4-methylenedioxyphenyl)boronic acid
    • 3,4-Methylenedioxyphenylboronic a
    • B-1,3-Benzodioxol-5-ylboronic acid (ACI)
    • Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
    • (1,3-Benzodioxol-5-yl)boronic acid
    • (Benzodioxol-5-yl)boronic acid
    • 1,3-Benzodioxolan-5-ylboronic acid
    • (1,3-dioxaindan-5-yl)boronic acid
    • (3,4-methylenedioxy)benzeneboronic acid
    • AKOS009159266
    • AB07960
    • BP-11813
    • Z381540928
    • GS-6344
    • DB-010505
    • 3,4-(methylenedioxy) phenylboronic acid
    • SCHEMBL30231
    • benzo[1,3]dioxol-5-yl-boronic acid
    • CS-W003981
    • (3,4-methylenedioxyphenyl)-boronic acid
    • 3,4-methylenedioxyphenyl-boronic acid
    • EN300-212504
    • SY014778
    • Q-102220
    • BENZO[1,3]DIOXOLE-5-BORONIC ACID
    • 2H-1,3-benzodioxol-5-ylboronic acid
    • Benzo[d][1,3]dioxol-5-ylboronicacid
    • M2035
    • 3,4-methylenedioxy-phenyl boronic acid
    • DTXSID10370261
    • 3,4-methylene dioxyphenylboronic acid
    • 4-methylenedioxyphenylboronic acid
    • CHEMBL141313
    • A22896
    • MFCD01009695
    • 5-benzo[1,3]dioxolylboronic acid
    • 1,3-benzodioxol-5-yl boronic acid
    • 94839-07-3
    • 3,4-methylenedioxybenzene boronic acid
    • BDBM50067897
    • RARECHEM AH PB 0145
    • TIMTEC-BB SBB003898
    • 3,4-Methylenedioxyphenylboroni
    • (2H-1,3-benzodioxol-5-yl)boronic acid
    • MDL: MFCD01009695
    • Inchi: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
    • InChI Key: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
    • SMILES: OB(C1C=C2C(OCO2)=CC=1)O
    • BRN: 5523347

Computed Properties

  • Exact Mass: 166.043739g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 166.043739g/mol
  • Monoisotopic Mass: 166.043739g/mol
  • Topological Polar Surface Area: 58.9Ų
  • Heavy Atom Count: 12
  • Complexity: 164
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0

Experimental Properties

  • Color/Form: solid
  • Density: 1.423
  • Melting Point: 224-229 °C (lit.)
  • Boiling Point: 347.3±52.0℃ at 760 mmHg
  • Flash Point: 163.867℃
  • PSA: 58.92000
  • LogP: -0.90490
  • Solubility: Not determined
  • pka: 8.48±0.20(Predicted)

(2H-1,3-benzodioxol-5-yl)boronic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501A
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at room temperature
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

(2H-1,3-benzodioxol-5-yl)boronic acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2H-1,3-benzodioxol-5-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A124476-10g
Benzo[d][1,3]dioxol-5-ylboronic acid
94839-07-3 98%
10g
$19.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UF708-5g
(2H-1,3-benzodioxol-5-yl)boronic acid
94839-07-3 98%
5g
¥210.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M74890-1g
3,4-(Methylenedioxy)benzeneboronic acid
94839-07-3
1g
¥36.0 2021-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24217-25g
3,4-(Methylenedioxy)benzeneboronic acid, 98%
94839-07-3 98%
25g
¥8444.00 2023-03-02
Enamine
EN300-212504-25.0g
(1,3-dioxaindan-5-yl)boronic acid
94839-07-3 95%
25.0g
$145.0 2023-02-22
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24217-1g
3,4-(Methylenedioxy)benzeneboronic acid, 98%
94839-07-3 98%
1g
¥727.00 2023-03-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24217-5g
3,4-(Methylenedioxy)benzeneboronic acid, 98%
94839-07-3 98%
5g
¥2353.00 2023-03-02
TRC
M304408-100mg
3,4-Methylenedioxyphenylboronic Acid
94839-07-3
100mg
$ 80.00 2022-06-04
Alichem
A159001870-100g
Benzo[d][1,3]dioxol-5-ylboronic acid
94839-07-3 98%
100g
$312.00 2023-08-31
eNovation Chemicals LLC
D660634-100g
3,4-METHYLENEDIOXYPHENYLBORONIC ACID
94839-07-3 97%
100g
$480 2024-06-05

(2H-1,3-benzodioxol-5-yl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Butyl bromide
Reference
Preparation of 1,3-benzodioxole boron compounds
Dallacker, Franz; Both-Pollmann, Eva Maria; Muellners, Wilhelm, Chemiker-Zeitung, 1984, 108(9), 287-8

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate ,  Diboronic acid Solvents: Water ;  0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8
Reference
An Easy Route to (Hetero)arylboronic Acids
Erb, William; Hellal, Akila; Albini, Mathieu; Rouden, Jacques; Blanchet, Jerome, Chemistry - A European Journal, 2014, 20(22), 6608-6612

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates
Music, Arif ; Baumann, Andreas N. ; Boser, Florian; Mueller, Nicolas; Matz, Florian; et al, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Production Method 4

Reaction Conditions
Reference
Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis
He, Linhong; Pei, Heying; Zhang, Chufeng; Shao, Mingfeng; Li, Dan; et al, European Journal of Medicinal Chemistry, 2018, 145, 96-112

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology
Seganish, W. Michael; Handy, Christopher J.; DeShong, Philip, Journal of Organic Chemistry, 2005, 70(22), 8948-8955

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ;  3 h, 40 °C
Reference
Process for preparing organic boronic acid derivatives using diboronic acid
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine
Banwell, Martin G.; Cowden, Cameron J., Australian Journal of Chemistry, 1994, 47(12), 2235-54

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  overnight, acidified, reflux
Reference
Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK
, United States, , ,

Production Method 9

Reaction Conditions
Reference
Electron-Driven Nitration of Unsaturated Hydrocarbons
Patra, Subrata ; Mosiagin, Ivan; Giri, Rahul ; Nauser, Thomas; Katayev, Dmitry, Angewandte Chemie, 2023, 62(28),

Production Method 10

Reaction Conditions
Reference
Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative Study
Quesnelle, Claude A.; Snieckus, Victor, Synthesis, 2018, 50(22), 4395-4412

Production Method 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Reference
Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists.
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Hexane ;  < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Reference
Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Reference
Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists.
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Diboronic acid Solvents: Methanol ;  3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts
Mfuh, Adelphe M.; Doyle, John D.; Chhetri, Bhuwan; Arman, Hadi D.; Larionov, Oleg V., Journal of the American Chemical Society, 2016, 138(9), 2985-2988

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate ,  Diboronic acid Solvents: Water ;  0 °C → rt; 20 min, rt
Reference
Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation
Erb, William; Albini, Mathieu; Rouden, Jacques; Blanchet, Jerome, Journal of Organic Chemistry, 2014, 79(21), 10568-10580

Production Method 16

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ;  -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  19 h, reflux
1.2 Reagents: Trimethyl borate ;  3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Reference
An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reaction
Kumar, P. Ravi; Balakrishna, C.; Murali, B.; Gudipati, Ramakrishna; Hota, Prasanta K.; et al, Journal of Chemical Sciences (Berlin, 2016, 128(3), 441-450

Production Method 18

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation
Music, Arif ; Nuber, Constantin M.; Lemke, Yannick; Spiess, Philipp; Didier, Dorian, Organic Letters, 2021, 23(11), 4179-4184

Production Method 19

Reaction Conditions
1.1 Reagents: Water
Reference
Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivatives
Umeda, Moeko; Sakamoto, Kana; Nagai, Tomotaka; Nagamoto, Midori; Ebe, Yusuke; et al, Chemical Communications (Cambridge, 2019, 55(79), 11876-11879

Production Method 20

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ;  3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Reference
Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis
Hiroya, Kou; Itoh, Shin; Sakamoto, Takao, Journal of Organic Chemistry, 2004, 69(4), 1126-1136

(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials

(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products

Additional information on (2H-1,3-benzodioxol-5-yl)boronic acid

Introduction to (2H-1,3-benzodioxol-5-yl)boronic Acid (CAS No. 94839-07-3)

(2H-1,3-benzodioxol-5-yl)boronic acid is a significant compound in the field of organic synthesis and pharmaceutical research, characterized by its unique molecular structure and versatile reactivity. This compound, identified by the CAS number 94839-07-3, has garnered considerable attention due to its applications in the development of novel pharmaceuticals and advanced materials. The benzodioxole moiety, a key structural feature, contributes to its remarkable chemical properties, making it a valuable intermediate in various synthetic pathways.

The benzodioxole ring system, also known as dihydroxyboryl, is renowned for its ability to participate in diverse chemical reactions, including Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The boronic acid functional group attached to the benzodioxole ring enhances its compatibility with palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds essential for drug development.

Recent advancements in medicinal chemistry have highlighted the importance of (2H-1,3-benzodioxol-5-yl)boronic acid in the design of innovative therapeutic agents. Its structural motif is frequently incorporated into molecules targeting various diseases, including cancer and infectious disorders. The boronic acid derivative exhibits excellent binding affinity to biological targets, making it a promising scaffold for drug discovery.

In the realm of material science, this compound has shown potential in the development of advanced polymers and coatings. The boronic acid group imparts hydrolytic stability and thermal resistance to polymer matrices, enhancing their performance under harsh conditions. Researchers have explored its use in creating smart materials that respond to environmental stimuli, such as temperature or pH changes.

The synthesis of (2H-1,3-benzodioxol-5-yl)boronic acid involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include halogenation followed by Miyaura borylation or direct boronation of the benzodioxole precursor. These methods leverage state-of-the-art catalytic systems to ensure high yields and purity of the final product.

One of the most compelling aspects of this compound is its role in biopharmaceutical applications. Studies have demonstrated its efficacy in modulating enzyme activity and inhibiting pathogenic processes. For instance, derivatives of (2H-1,3-benzodioxol-5-yl)boronic acid have been investigated for their potential as antiviral and anti-inflammatory agents. The ability to fine-tune its chemical properties allows researchers to develop targeted therapies with minimal side effects.

The growing interest in green chemistry has also spurred research into sustainable synthetic methodologies for (2H-1,3-benzodioxol-5-yl)boronic acid. Innovations such as solvent-free reactions and catalytic recycling aim to minimize waste and energy consumption without compromising efficiency. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.

Industrial applications of this compound are expanding beyond traditional pharmaceuticals into areas like agrochemicals and specialty chemicals. Its versatility makes it suitable for synthesizing intermediates that contribute to crop protection agents and high-performance industrial additives. The demand for innovative chemical solutions continues to drive research into new applications for (2H-1,3-benzodioxol-5-yl)boronic acid.

The future prospects for this compound are promising, with ongoing research exploring its potential in nanotechnology and drug delivery systems. Its unique structural features make it an attractive candidate for developing nanocarriers that can enhance drug bioavailability and targeted delivery. Additionally, its compatibility with various functional groups allows for further derivatization, opening doors to novel applications.

In conclusion, (2H-1,3-benzodioxol-5-yl)boronic acid (CAS No. 94839-07-3) represents a cornerstone in modern chemical synthesis and pharmaceutical innovation. Its broad utility spans from medicinal chemistry to advanced materials science, underscoring its importance as a versatile building block. As research progresses, we can expect even more groundbreaking applications to emerge from this remarkable compound.

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